molecular formula C12H8ClNO4 B8709495 2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone CAS No. 59522-75-7

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone

Katalognummer: B8709495
CAS-Nummer: 59522-75-7
Molekulargewicht: 265.65 g/mol
InChI-Schlüssel: VXJVUSSHOXMCDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with a nitrophenyl group, makes this compound particularly interesting for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The furan ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic substitution: Formation of various substituted derivatives.

    Reduction: Formation of 2-Amino-1-[5-(4-nitrophenyl)furan-2-yl]ethan-1-one.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-(2-furyl)ethanone
  • 5-(4-Nitrophenyl)-2-furoic acid
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

2-Chloro-1-(5-(4-nitrophenyl)furan-2-yl)ethanone is unique due to the combination of its chloro, nitrophenyl, and furan moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

59522-75-7

Molekularformel

C12H8ClNO4

Molekulargewicht

265.65 g/mol

IUPAC-Name

2-chloro-1-[5-(4-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H8ClNO4/c13-7-10(15)12-6-5-11(18-12)8-1-3-9(4-2-8)14(16)17/h1-6H,7H2

InChI-Schlüssel

VXJVUSSHOXMCDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)CCl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.